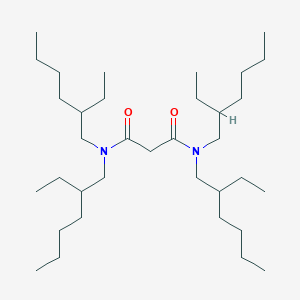
N~1~,N~1~,N~3~,N~3~-Tetrakis(2-ethylhexyl)propanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~1~,N~3~,N~3~-Tetrakis(2-ethylhexyl)propanediamide: is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of two amide groups attached to a central propane backbone, with each amide group further substituted with two 2-ethylhexyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~1~,N~3~,N~3~-Tetrakis(2-ethylhexyl)propanediamide typically involves the reaction of propanediamine with 2-ethylhexyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
- Dissolution of propanediamine in an appropriate solvent such as dichloromethane.
- Addition of 2-ethylhexyl isocyanate dropwise to the solution while maintaining a low temperature.
- Stirring the reaction mixture for several hours to ensure complete conversion.
- Purification of the product using techniques such as column chromatography.
Industrial Production Methods: In an industrial setting, the production of N1,N~1~,N~3~,N~3~-Tetrakis(2-ethylhexyl)propanediamide may involve large-scale reactors and automated systems to control the reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, advanced purification methods such as high-performance liquid chromatography (HPLC) may be employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions: N1,N~1~,N~3~,N~3~-Tetrakis(2-ethylhexyl)propanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The amide groups can participate in nucleophilic substitution reactions, where nucleophiles such as hydroxide ions replace the 2-ethylhexyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Hydroxyl-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N~1~,N~1~,N~3~,N~3~-Tetrakis(2-ethylhexyl)propanediamide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions
Biology: The compound can be used as a model molecule to study the interactions between amides and biological macromolecules such as proteins and nucleic acids.
Medicine: Research is being conducted to explore its potential as a drug delivery agent due to its ability to form stable complexes with therapeutic molecules.
Industry: It is used as a plasticizer in the production of polymers and as a stabilizer in the formulation of lubricants and coatings.
Wirkmechanismus
The mechanism of action of N1,N~1~,N~3~,N~3~-Tetrakis(2-ethylhexyl)propanediamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with metal ions, forming stable coordination complexes. These complexes can act as catalysts in various chemical reactions.
Pathways Involved: In biological systems, the compound can interact with proteins and enzymes, potentially affecting their structure and function. This interaction can lead to changes in cellular processes and biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
N~1~,N~1~,N~3~,N~3~-Tetrakis(2-ethylhexyl)propanediamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds:
Uniqueness:
- The presence of the propanediamide backbone in N1,N~1~,N~3~,N~3~-Tetrakis(2-ethylhexyl)propanediamide provides it with distinct chemical and physical properties compared to its analogs with longer carbon chains. This structural difference can influence its reactivity, solubility, and interaction with other molecules.
Eigenschaften
CAS-Nummer |
823807-37-0 |
|---|---|
Molekularformel |
C35H70N2O2 |
Molekulargewicht |
550.9 g/mol |
IUPAC-Name |
N,N,N',N'-tetrakis(2-ethylhexyl)propanediamide |
InChI |
InChI=1S/C35H70N2O2/c1-9-17-21-30(13-5)26-36(27-31(14-6)22-18-10-2)34(38)25-35(39)37(28-32(15-7)23-19-11-3)29-33(16-8)24-20-12-4/h30-33H,9-29H2,1-8H3 |
InChI-Schlüssel |
DHZUEZRUZHEPGE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)CN(CC(CC)CCCC)C(=O)CC(=O)N(CC(CC)CCCC)CC(CC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


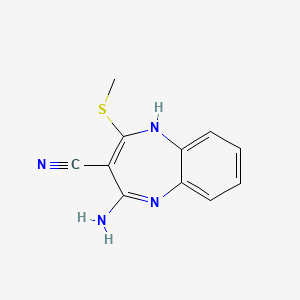
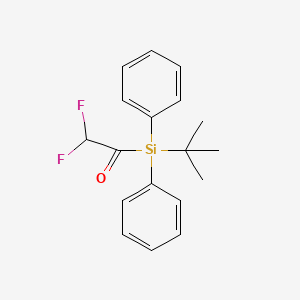
![2-[(2-{[4-(Trifluoromethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14223602.png)
![(1R,2R,5R,6R)-9-Oxabicyclo[3.3.1]nonane-2,6-diol](/img/structure/B14223603.png)
![N,N'-[4,5-Dichloro-3-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide](/img/structure/B14223605.png)
![2-Hydroxy-1-[(prop-2-en-1-yl)oxy]propane-1-sulfonic acid](/img/structure/B14223606.png)
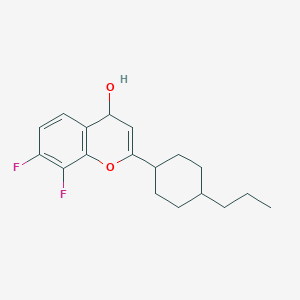
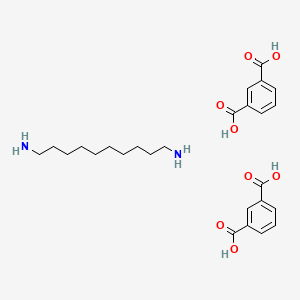
![2,4-Diamino-8-chloropyrimido[4,5-b]quinolin-5(10H)-one](/img/structure/B14223620.png)

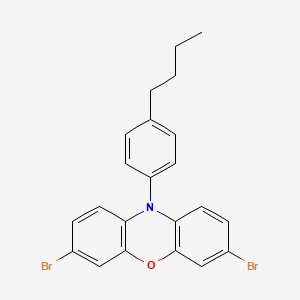
![9-(Dimethylamino)-3-methylpyrido[2,3-g]quinoline-5,10-dione](/img/structure/B14223641.png)

![6-Methoxy-1-(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]naphthalene](/img/structure/B14223656.png)
